N-ethyl-3,4-difluoro-N-phenylbenzamide

Catalog No.
S1836873
CAS No.
M.F
C15H13F2NO
M. Wt
261.272
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-3,4-difluoro-N-phenylbenzamide

Product Name

N-ethyl-3,4-difluoro-N-phenylbenzamide

IUPAC Name

N-ethyl-3,4-difluoro-N-phenylbenzamide

Molecular Formula

C15H13F2NO

Molecular Weight

261.272

InChI

InChI=1S/C15H13F2NO/c1-2-18(12-6-4-3-5-7-12)15(19)11-8-9-13(16)14(17)10-11/h3-10H,2H2,1H3

InChI Key

WWZSJVHICZYEPW-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)F)F

N-ethyl-3,4-difluoro-N-phenylbenzamide is a chemical compound characterized by its unique structure, which includes an ethyl group, two fluorine atoms at the 3 and 4 positions of the aromatic ring, and a phenyl group attached to a benzamide moiety. Its molecular formula is C16H16F2N2OC_{16}H_{16}F_2N_2O, and it features a complex arrangement that contributes to its potential biological and chemical activities. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds of interest in medicinal chemistry.

Typical of aromatic compounds:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding amines or alcohols.
  • Substitution Reactions: The difluoro groups can engage in nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of N-ethyl-3,4-difluoro-N-phenylbenzamide can be achieved through several methods:

  • Formation of the Benzamide: The initial step involves the reaction of 3,4-difluorobenzoyl chloride with an appropriate amine (such as N-ethylamine) in the presence of a base like triethylamine.
  • Coupling Reactions: Various coupling reactions can be employed to introduce the ethyl group and other substituents. These may include using palladium-catalyzed cross-coupling techniques or classical nucleophilic substitutions .

Optimization of these synthetic routes is essential for improving yield and purity.

N-ethyl-3,4-difluoro-N-phenylbenzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug discovery efforts targeting specific diseases.
  • Material Science: Its unique properties could be explored for use in developing advanced materials with tailored functionalities.

The specific applications are still under exploration and may evolve with further research into its biological properties.

Several compounds share structural similarities with N-ethyl-3,4-difluoro-N-phenylbenzamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Fluoro-N-methylbenzamideContains one fluorine atomOften used in studies related to neuropharmacology
4-Fluoro-N-(4-methoxyphenyl)benzamideMethoxy substitution on the phenyl ringExhibits different solubility properties due to methoxy group
2,6-Difluoro-N-(4-chlorophenyl)benzamideChlorine substitution on phenyl ringDisplays distinct biological activity patterns compared to difluorinated analogs

N-ethyl-3,4-difluoro-N-phenylbenzamide stands out due to its dual fluorination and ethyl substitution, which may confer unique pharmacokinetic properties compared to these similar compounds.

Early Discoveries and Polymorphism

The study of benzamide derivatives began in 1832 when Friedrich Wöhler and Justus von Liebig first observed polymorphism in benzamide during crystallization experiments. Their work revealed that benzamide could exist in multiple crystalline forms (I, II, and III), with Form II exhibiting twisted morphologies due to intergrowths of lamellar structures. This discovery laid the foundation for understanding molecular packing and crystal engineering in aromatic amides.

Evolution of Synthetic Methods

Early synthesis of benzamide derivatives relied on classical condensation reactions, such as the interaction of benzoyl chloride with amines. Advances in catalysis and green chemistry later enabled more efficient routes:

  • Electrochemical synthesis: Utilized imidazolium ionic liquids to produce benzoin intermediates, which were subsequently amidated using superoxide anions.
  • Cobalt-catalyzed cyclization: Enabled the formation of isoquinolones from benzamides and alkynes via Co(III) intermediates.
  • Oxidative methods: Converted styrenes to benzamides under metal-free conditions using molecular oxygen.

These methods expanded the accessibility of complex derivatives like N-ethyl-3,4-difluoro-N-phenylbenzamide, which required precise control over fluorine substitution and steric hindrance.

Pharmaceutical Applications

Benzamide derivatives have been integral to drug development since the 20th century. Notable examples include:

  • Antiemetics: Metoclopramide and mosapride, which modulate serotonin receptors.
  • Antipsychotics: Amisulpride and sulpiride, which target dopamine D~2~ and D~3~ receptors.
  • Fluorinated analogs: Modern derivatives like N-ethyl-3,4-difluoro-N-phenylbenzamide, designed to enhance metabolic stability and binding affinity.

XLogP3

3.5

Dates

Last modified: 07-20-2023

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